2-Phenyl-1-oxaspiro[2.6]nonane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1-oxaspiro[2.6]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-7-11-14(10-6-1)13(15-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXMSOPDLWIOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comparative Analysis of 1-Oxaspiro[2.6]nonane and 1-Oxaspiro[2.5]octane Derivatives for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocycles in Medicinal Chemistry
In the quest for novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[2][3] Their inherent 3D nature and rigidity can enhance binding affinity to biological targets, improve physicochemical properties, and offer novel intellectual property.[2][3][4] Among these, oxaspirocycles—spirocyclic systems containing an oxygen atom—are gaining significant attention.[1][5]
This guide provides a detailed comparative analysis of two closely related, yet distinct, classes of oxaspirocycles: 1-oxaspiro[2.5]octane and 1-oxaspiro[2.6]nonane derivatives. Both feature a strained epoxide ring fused to a larger carbocycle, but the one-carbon difference in the carbocyclic ring (cyclohexane vs. cycloheptane) imparts significant differences in their structure, reactivity, and suitability for various applications in drug design.
Part 1: Structural and Conformational Differences
The core difference between the two scaffolds lies in the size of the carbocyclic ring fused to the oxirane (epoxide). This seemingly minor variation has profound implications for the molecule's overall shape, rigidity, and strain energy.
-
1-Oxaspiro[2.5]octane: This system consists of an epoxide ring fused to a six-membered cyclohexane ring.[6] Cyclohexane is known for its well-defined and relatively rigid chair conformation, which minimizes both angle and torsional strain.[7][8] The spiro fusion forces the adjacent carbon of the cyclohexane into a tetrahedral geometry, which can influence the preferred chair conformation and the orientation of substituents. The overall structure is a compact and rigid 3D scaffold.[9]
-
1-Oxaspiro[2.6]nonane: This derivative features an epoxide fused to a seven-membered cycloheptane ring.[10][11] Unlike cyclohexane, cycloheptane is a much more flexible ring system with multiple low-energy conformations (e.g., twist-chair and twist-boat) that are close in energy and can interconvert.[7] This inherent flexibility results in a less defined and more dynamic overall structure compared to its octane counterpart.
The epoxide ring itself is highly strained due to its three-membered structure, with bond angles compressed to approximately 60° instead of the ideal 109.5° for sp³-hybridized carbons.[8][12][13] This ring strain is the primary driver of their chemical reactivity. The key distinction is how the larger fused ring influences this strain and the accessibility of the epoxide carbons.
Table 1: Comparison of Core Structural and Physical Properties
| Property | 1-Oxaspiro[2.5]octane | 1-Oxaspiro[2.6]nonane |
| Molecular Formula | C₇H₁₂O[6][14] | C₈H₁₄O[10][11] |
| Molecular Weight | 112.17 g/mol [6][14] | 126.20 g/mol [10][11] |
| Carbocyclic Ring | Cyclohexane (6-membered) | Cycloheptane (7-membered) |
| Conformational Flexibility | Relatively rigid (Chair conformation)[7][8] | Highly flexible (Multiple low-energy conformers)[7] |
| Topological Polar Surface Area (TPSA) | 12.5 Ų[6] | 12.5 Ų[10] |
Diagram: Structural Comparison
Caption: Comparative structures of the two oxaspirocycles.
Part 2: Synthesis Strategies
The most common and direct route to these spiro-epoxides is the epoxidation of the corresponding exocyclic methylene cycloalkane or, more frequently, through the reaction of the corresponding cyclic ketone with a sulfur ylide (Corey-Chaykovsky reaction).
General Synthetic Workflow: From Cyclic Ketone to Spiro-Epoxide
This method is highly reliable for generating the spiro-epoxide core from readily available cyclic ketones.
Caption: General workflow for spiro-epoxide synthesis.
Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane
This protocol is adapted from standard procedures for the Corey-Chaykovsky epoxidation.
-
Preparation of the Ylide:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH with dry hexanes to remove the mineral oil, then suspend it in dry dimethyl sulfoxide (DMSO).
-
Slowly add trimethylsulfoxonium iodide ((CH₃)₃SOI, 1.1 equivalents) to the suspension at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases, indicating the formation of the ylide (dimethylsulfoxonium methylide).
-
-
Epoxidation Reaction:
-
Cool the ylide solution to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 equivalent) in dry tetrahydrofuran (THF) dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the ketone.
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-oxaspiro[2.5]octane.
-
Causality: The choice of a polar aprotic solvent like DMSO is crucial for the formation and stability of the sulfur ylide. The reaction proceeds via nucleophilic attack of the ylide on the ketone's carbonyl carbon, followed by an intramolecular Sₙ2 reaction where the oxygen attacks the carbon bearing the sulfonium group, displacing dimethyl sulfoxide (DMSO) and forming the epoxide ring. This method is generally high-yielding for both cyclohexanone and cycloheptanone precursors.
Part 3: Comparative Reactivity and Stability
The high ring strain of the epoxide moiety makes it susceptible to ring-opening by a wide range of nucleophiles.[12][13] This reaction is fundamental to the use of these scaffolds as synthetic intermediates. The key differences in reactivity between the octane and nonane derivatives arise from the interplay of steric hindrance and electronic effects dictated by the larger fused ring.
Nucleophilic Ring-Opening Reactions
Epoxide ring-opening can be catalyzed by either acid or base, and the regioselectivity (i.e., which carbon is attacked) depends on the conditions.[15][16][17]
-
Base-Catalyzed Opening: Under basic or nucleophilic conditions, the reaction follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide.[15][17] For both 1-oxaspiro[2.5]octane and 1-oxaspiro[2.6]nonane, this attack occurs at the methylene (CH₂) carbon of the epoxide ring, as the spiro-carbon is a quaternary center and sterically inaccessible.
-
Acid-Catalyzed Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[12][15] The mechanism has both Sₙ1 and Sₙ2 character. The nucleophile attacks the carbon that can best stabilize a positive charge.[15][17] In these spiro systems, the spiro-carbon is tertiary-like, while the other epoxide carbon is primary. Therefore, nucleophilic attack will preferentially occur at the more substituted spiro-carbon.[15]
The flexibility of the cycloheptane ring in the 1-oxaspiro[2.6]nonane system may allow for more varied transition state geometries during the ring-opening process compared to the more rigid cyclohexane system, potentially influencing reaction rates and diastereoselectivity in substituted derivatives.
Metabolic Stability
In drug development, metabolic stability is a critical parameter.[18][19] The introduction of spirocyclic centers is a known strategy to improve metabolic stability by blocking potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes).[2][3]
-
The quaternary spiro-carbon in both scaffolds is inherently resistant to oxidative metabolism.
-
The stability of the larger carbocyclic ring can differ. The flexible nature of the cycloheptane ring might expose more C-H bonds to metabolic enzymes compared to the more conformationally restricted cyclohexane ring.
-
However, the overall metabolic stability is highly dependent on the specific derivatives and the substituents present on the rings.[18]
Part 4: Applications in Medicinal Chemistry
The choice between a 1-oxaspiro[2.5]octane and a 1-oxaspiro[2.6]nonane core in a drug design program depends on the specific goals.
-
1-Oxaspiro[2.5]octane (Rigid Scaffold): The rigidity of the cyclohexane-fused system makes it an excellent choice for locking a molecule into a specific bioactive conformation. This can lead to increased potency and selectivity.[20] The well-defined geometry allows for precise positioning of pharmacophoric groups in 3D space, making it highly amenable to structure-based drug design.
-
1-Oxaspiro[2.6]nonane (Flexible Scaffold): The greater conformational flexibility of the cycloheptane-fused system can be advantageous when the optimal binding conformation is unknown or when some degree of adaptability is needed to fit into a flexible binding pocket. It can be used to explore a wider conformational space and potentially identify novel binding modes.
Both scaffolds serve as valuable starting points for creating more complex molecules. The epoxide can be opened with a variety of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups, creating libraries of compounds for screening. For instance, reaction with an amine nucleophile generates a 1-(aminomethyl)cycloalkanol, a common motif in drug candidates.
Conclusion
While 1-oxaspiro[2.5]octane and 1-oxaspiro[2.6]nonane derivatives share the reactive spiro-epoxide core, the one-carbon difference in their carbocyclic ring leads to significant divergences in their properties. The octane derivative offers a rigid, conformationally defined scaffold ideal for precise structure-based design, whereas the nonane derivative provides a more flexible and dynamic core. Understanding these fundamental differences in structure, reactivity, and conformational behavior allows drug development professionals to make more informed decisions when selecting scaffolds to build the next generation of therapeutic agents. The strategic choice between these two spirocycles can be a critical factor in optimizing a compound's potency, selectivity, and pharmacokinetic profile.
References
-
National Center for Biotechnology Information. (n.d.). 1-Oxaspiro[2.5]octane. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Oxaspiro[6][10]octane. Retrieved from [Link]
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Jacks, T. E., Nibbe, H., & Wiemer, D. F. (1996). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry. [Link]
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LookChem. (n.d.). 1-OXASPIRO[2.6]NONANE 185-85-3 wiki. Retrieved from [Link]
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Zhdankin, V. V., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications. PMC. [Link]
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ResearchGate. (n.d.). Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile. Retrieved from [Link]
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Jacks, T. E., Nibbe, H., & Wiemer, D. F. (1996). Preparation of spirocyclic cyclopropyl ketones through condensation of epoxides with .beta.-keto phosphonates. The Journal of Organic Chemistry. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Retrieved from [Link]
-
Zheng, M., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]
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ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]
-
MDPI. (n.d.). Tropane-Based Dispirocyclic Oxiranes and Spirocyclic Ketones. Retrieved from [Link]
-
NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. NIST WebBook. Retrieved from [Link]
-
SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]
-
PubChemLite. (n.d.). 1-oxaspiro[2.6]nonane (C8H14O). Retrieved from [Link]
-
ResearchGate. (n.d.). Literature precedents to oxa-spirocycles. Retrieved from [Link]
-
Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry. [Link]
-
OpenStax. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. NC State University Libraries. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]
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Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2025, May 5). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]
- Google Patents. (n.d.). Oxaspiro [2.5]octane derivatives and analogs.
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
Longdom Publishing. (2022, December 21). Editorial on Ring-Opening Reactions of Epoxides. [Link]
-
Hoffman Fine Chemicals. (n.d.). 1-Oxaspiro[2.6]nonane. Retrieved from [Link]
-
Introduction to Organic Chemistry. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. [Link]
-
DNDi. (2025, April 15). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
ResearchGate. (2025, August 9). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. [Link]
-
Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Imperial College London. (n.d.). Conformational Analysis. [Link]
-
University of California, Irvine. (n.d.). Conformational Analysis. [Link]
-
French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
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Methodological & Application
Application Note: Epoxidation of Benzylidenecycloheptane via mCPBA Protocols
Executive Summary
The epoxidation of exocyclic alkenes, such as benzylidenecycloheptane, presents unique challenges in stereocontrol and product stability compared to simple acyclic systems.[1] This application note details a robust protocol for synthesizing 2-phenyl-1-oxaspiro[2.6]nonane using m-chloroperoxybenzoic acid (mCPBA).
While mCPBA is a standard reagent, its acidic byproduct (m-chlorobenzoic acid, mCBA) can catalyze the rearrangement of acid-sensitive spiro-epoxides into aldehydes or ketones (Meinwald rearrangement). This guide prioritizes a buffered workup strategy and controlled stoichiometry to maximize yield and prevent ring-opening.
Mechanistic Rationale & Steric Considerations
The "Butterfly" Transition State
The reaction proceeds via a concerted, electrophilic syn-addition known as the Bartlett mechanism.[1] The mCPBA molecule adopts an intramolecular hydrogen-bonded geometry, transferring oxygen to the alkene while simultaneously accepting a proton.[1]
For benzylidenecycloheptane , the seven-membered ring introduces conformational flexibility (twist-chair/twist-boat) not seen in cyclohexyl analogues. The exocyclic double bond is relatively electron-rich due to the alkyl ring, but the bulky phenyl group creates significant steric differentiation between the two faces of the alkene.[1]
Stereochemical Outcome: The mCPBA preferentially attacks from the less sterically hindered face (anti to the bulky phenyl group if it adopts a specific rotamer, or governed by the ring conformer).[1] In spiro-systems, this typically results in the oxygen adding "equatorial" relative to the ring average plane, avoiding 1,3-diaxial-like interactions.[1]
DOT Diagram 1: Mechanistic Pathway
Figure 1: Concerted "Butterfly" mechanism showing the transformation of reactants to the spiro-epoxide and the acidic byproduct.[1]
Experimental Protocol
Reagent Preparation & Safety
mCPBA Purity: Commercial mCPBA is typically sold as
-
Calculation: You must titrate or adjust stoichiometry based on the specific lot purity.[1]
-
Safety: Peroxides are shock-sensitive.[1][2] Never use a metal spatula with dry mCPBA.[1] Use Teflon or plastic.[1]
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Benzylidenecycloheptane
| Step | Action | Rationale |
| 1 | Dissolve benzylidenecycloheptane (186 mg, 1.0 mmol) in anhydrous DCM (10 mL). | DCM is the solvent of choice; it dissolves both reactants but precipitates mCBA at low temps. |
| 2 | Cool the solution to 0°C in an ice/water bath.[1] | Controls the exotherm of the reaction and improves stereoselectivity. |
| 3 | Add mCPBA (1.2 - 1.5 equiv) portion-wise over 10 minutes. | Slow addition prevents thermal runaway.[1] Excess ensures full conversion of the alkene. |
| 4 | Stir at 0°C for 1 hour, then allow to warm to RT for 2-4 hours. | Monitor via TLC (Hexane/EtOAc). Look for disappearance of the UV-active alkene spot.[1] |
| 5 | Pre-Workup Check: Perform Starch-Iodide test. | Dip a glass rod into the reaction and touch starch-iodide paper.[1] Blue/Black = Active Peroxide. |
Workup & Purification (Critical Phase)
The primary failure mode in this synthesis is the acid-catalyzed rearrangement of the epoxide during workup.[1] The following "Buffered Wash" protocol is mandatory.
Buffered Wash Protocol
-
Quench: Dilute reaction with equal volume of DCM. Add 10% aqueous
(Sodium Sulfite) or (Thiosulfate). Stir vigorously until the Starch-Iodide test is negative (remains white).-
Note: This reduces excess mCPBA to mCBA.[1]
-
-
Acid Removal: Wash the organic layer 2x with saturated aqueous
.[1]-
Crucial: This converts mCBA (carboxylic acid) into its water-soluble sodium salt.
-
-
Drying: Wash with brine, dry over anhydrous
(Sodium Sulfate), and filter. -
Concentration: Evaporate solvent under reduced pressure at <30°C . Do not heat, as spiro-epoxides can be thermally labile.
Purification Strategy
If the crude purity is <95% by NMR, purification is required.[1]
-
Stationary Phase: Silica Gel (neutralized).
-
Pre-treatment: Flush the silica column with 1%
(Triethylamine) in Hexane before loading the sample.[1] This neutralizes acidic sites on the silica that could open the epoxide.[1] -
Eluent: Hexane/EtOAc gradient (typically 95:5 to 90:10).[1]
DOT Diagram 2: Workup Decision Tree
Figure 2: Decision tree for safe quenching and purification of acid-sensitive epoxides.
Characterization & Validation
Successful synthesis is confirmed by the disappearance of the alkene vinyl proton and the appearance of the epoxide methine proton.[1]
-
NMR (400 MHz,
):-
Reactant: Vinyl proton at
ppm (s, 1H). -
Product: Epoxide methine proton shifts upfield to
ppm (s, 1H). -
Aromatic Region:
ppm (m, 5H). -
Cycloheptane Ring: Multiplets
ppm.[1]
-
-
NMR: Look for the quaternary spiro-carbon (
ppm) and the methine epoxide carbon ( ppm).[1]
References
-
Mechanism of Epoxidation: Bartlett, P. D. (1950). The Mechanism of the Reaction of Unsaturated Compounds with Peracids. Records of Chemical Progress. 3
-
General mCPBA Protocols: Master Organic Chemistry. (2025).[2][4][3] m-Chloroperoxybenzoic acid (m-CPBA).[3][5][6][7] 3
-
Purification of Acid-Sensitive Epoxides: HKUST Safety & Protocols. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). 2
-
Spiro-Epoxide Analogues: MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. 8
Sources
Ring-opening reactions of 2-Phenyl-1-oxaspiro[2.6]nonane with nucleophiles
Executive Summary
This application note details the regioselective ring-opening of 2-Phenyl-1-oxaspiro[2.6]nonane (Compound 1 ), a sterically demanding spiro-epoxide scaffold used in the synthesis of CNS-active cycloheptyl-methanols and fragment-based drug discovery (FBDD).
The core challenge with Compound 1 is the competition between nucleophilic attack at the benzylic position (C2) versus the spiro-quaternary center (C3) , and the propensity for acid-catalyzed Meinwald rearrangement . This guide provides optimized protocols for Aminolysis and Azidolysis, utilizing Lithium Perchlorate (LiClO₄) catalysis to enforce regiocontrol and suppress rearrangement byproducts.
Chemical Context & Mechanistic Insight
The Regioselectivity Paradox
Compound 1 presents two electrophilic sites within the strained oxirane ring:
-
Site A (C2 - Benzylic): Sterically hindered by the phenyl group but electronically activated by benzylic stabilization.
-
Site B (C3 - Spiro): A quaternary spiro-center. While it effectively stabilizes positive charge (SN1-like character), it is sterically inaccessible to bulkier nucleophiles (neopentyl-like hindrance).
Mechanistic Pathway Analysis
Under optimized conditions (LiClO₄ catalysis), the reaction proceeds via a borderline SN2 mechanism. The lithium ion coordinates to the epoxide oxygen, increasing electrophilicity without generating a full carbocation (which would trigger rearrangement). Nucleophilic attack occurs predominantly at C2 , breaking the C2-O bond and retaining the oxygen at the C3 spiro-center. This yields the 1-substituted cycloheptan-1-ol (Tertiary Alcohol).
Figure 1: Mechanistic divergence in the ring-opening of Compound 1. Path A is the target workflow.
Experimental Protocols
Protocol A: LiClO₄-Catalyzed Aminolysis
Objective: Synthesis of
Materials:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Catalyst: Lithium Perchlorate (LiClO₄) (anhydrous)
-
Solvent: Diethyl Ether (Et₂O) or Acetonitrile (CH₃CN)
Workflow:
-
Preparation of Catalyst Solution: Dissolve anhydrous LiClO₄ in Et₂O to prepare a 5.0 M solution. Warning: LiClO₄ is an oxidizer; handle with care.
-
Activation: Add Compound 1 (1.0 mmol) to the LiClO₄ solution (2.0 mL) at room temperature. Stir for 10 minutes to ensure coordination.
-
Nucleophilic Addition: Add the amine (1.2 mmol) dropwise.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Disappearance of starting material (Rf ~0.7) and appearance of a more polar spot (Rf ~0.2).
-
-
Quench: Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Expected Data:
| Parameter | Value | Notes |
| Yield | 75% - 92% | Dependent on amine sterics. |
| Regioselectivity | >95:5 (C2:C3) | Validated by HMBC NMR. |
| Physical State | Viscous Oil / Solid | Often crystallizes upon standing. |
Protocol B: Azidolysis (Click Chemistry Precursor)
Objective: Introduction of an azide group for subsequent CuAAC (Click) reactions. Rationale: Sodium Azide is a linear, hard nucleophile. To prevent acid-catalyzed rearrangement during the reaction, a buffered system (NH₄Cl) is used rather than strong Lewis acids.
Workflow:
-
Dissolution: Dissolve Compound 1 (1.0 mmol) in DMF (3.0 mL) and H₂O (0.5 mL).
-
Reagent Addition: Add Sodium Azide (NaN₃, 3.0 mmol) and Ammonium Chloride (NH₄Cl, 1.5 mmol).
-
Heating: Heat the mixture to 60°C for 6 hours.
-
Note: Higher temperatures (>80°C) increase the risk of Meinwald rearrangement to the ketone.
-
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate.
-
Safety: Azides are potentially explosive. Do not concentrate to dryness if low molecular weight byproducts are suspected.
Quality Control & Troubleshooting
Distinguishing Regioisomers (NMR Validation)
The critical QC step is confirming the attack at C2.
-
Target Product (C2 Attack): The cycloheptane ring retains the -OH group. The 13C NMR will show a quaternary carbon signal for C1 (shifted downfield ~75-80 ppm due to -OH). The benzylic carbon (attached to N) will appear as a methine (CH) signal.
-
Minor Product (C3 Attack): The cycloheptane ring bears the amine. The benzylic carbon bears the -OH.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of Nucleophile | Switch to Protocol A (LiClO₄) or increase temperature to 50°C. |
| Ketone Byproduct | Meinwald Rearrangement | Reduce acidity. Ensure LiClO₄ is anhydrous. Avoid protic solvents at high heat. |
| Polymerization | High Concentration | Dilute reaction mixture to 0.1 M. |
References
-
Regioselectivity in Spiro-Epoxides
-
LiClO₄ Catalysis Method
-
Chini, M., Crotti, P., & Macchia, F. "Lithium perchlorate-catalyzed aminolysis of epoxides." Journal of Organic Chemistry, 1991, 56(20), 5939-5942.
- Analysis: The foundational protocol for using high-concentration LiClO₄ to facilitate opening of sterically hindered epoxides.
-
-
Meinwald Rearrangement Risks
-
Spiro-Epoxide Reactivity
Disclaimer: These protocols involve hazardous chemicals (Azides, Perchlorates). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. may.chem.uh.edu [may.chem.uh.edu]
- 6. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
One-pot synthesis of 2-Phenyl-1-oxaspiro[2.6]nonane from benzyl alcohol
This Application Note provides a detailed protocol for the one-pot synthesis of 2-Phenyl-1-oxaspiro[2.6]nonane directly from benzyl alcohol and cycloheptanone .
This protocol leverages an advanced in situ sulfonium salt generation strategy, eliminating the need for carcinogenic benzyl halides or the isolation of unstable hygroscopic intermediates. The method integrates the acid-catalyzed activation of benzyl alcohol with the Corey-Chaykovsky epoxidation in a single reaction vessel.
Introduction & Strategic Rationale
The synthesis of spiro-epoxides, such as This compound , typically requires a multi-step sequence involving the preparation of a benzyl halide, conversion to a sulfonium salt, and subsequent reaction with a ketone. This traditional route suffers from poor atom economy and safety risks associated with handling potent alkylating agents (benzyl halides) and hygroscopic sulfonium salts.
This protocol utilizes a "Borrowing Hydrogen" / Acid-Catalyzed Substitution hybrid approach (pioneered by Aggarwal, Beeler, et al.) to generate the reactive benzyl sulfonium species directly from benzyl alcohol .
Key Advantages[1][2]
-
Safety: Avoids the use of lachrymatory and carcinogenic benzyl bromide/chloride.
-
Efficiency: One-pot operation reduces solvent waste and processing time.
-
Atom Economy: Water is the primary byproduct of the activation step.
Reaction Mechanism & Pathway[1][3][4][5][6][7][8]
The reaction proceeds through a cascade of three distinct mechanistic phases within the same vessel:
-
Activation: Acid-catalyzed substitution of benzyl alcohol by tetrahydrothiophene (THT) to form the benzyl tetrahydrothiophenium salt.
-
Deprotonation: Treatment with a strong base generates the sulfur ylide in situ.[1][2]
-
Cycloaddition: The ylide attacks the cycloheptanone carbonyl, forming a betaine intermediate which collapses to the spiro-epoxide and regenerates THT (or releases it).
Mechanistic Flowchart (Graphviz)
Figure 1: Mechanistic pathway for the transformation of benzyl alcohol to spiro-epoxide via in situ sulfonium salt.
Experimental Protocol
Reagents & Materials Table
| Reagent | Equiv.[3][1][4][5] | Role | Notes |
| Benzyl Alcohol | 1.0 | Substrate | Limiting reagent. |
| Tetrahydrothiophene (THT) | 1.2 | Sulfide Carrier | Foul odor; use bleach trap. |
| HBF4 · Et2O | 1.1 | Acid Catalyst | 50-54% w/w in ether. Corrosive. |
| Cycloheptanone | 1.2 | Electrophile | Distill if colored/impure. |
| KOtBu or NaH | 2.5 | Base | KOtBu preferred for ketones to minimize enolization. |
| Acetonitrile (MeCN) | - | Solvent | Anhydrous required (critical). |
Step-by-Step Procedure
Stage A: In Situ Salt Generation
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add Benzyl Alcohol (1.0 equiv) and Tetrahydrothiophene (THT) (1.2 equiv) to anhydrous Acetonitrile (MeCN) [0.5 M concentration relative to alcohol].
-
Acid Addition: Cool the solution to 0 °C. Dropwise add HBF4 · Et2O (1.1 equiv) via syringe.
-
Note: The reaction is exothermic. Maintain temperature < 5 °C during addition.
-
-
Activation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .
-
Checkpoint: Monitor by TLC (or LCMS) for the disappearance of benzyl alcohol. The sulfonium salt is polar and will stay at the baseline or appear as a new polar spot.
-
Stage B: Ylide Formation & Epoxidation [1]
-
Cooling: Cool the reaction mixture containing the sulfonium salt to 0 °C (ice/water bath).
-
Dilution: Dilute the mixture with fresh anhydrous MeCN (to 0.2 M) to moderate the viscosity and exotherm of the next step.
-
Base Addition: Add KOtBu (2.5 equiv) portion-wise (or NaH 60% dispersion) under nitrogen flow.
-
Critical: Vigorous gas evolution (H2) may occur if using NaH. KOtBu is generally smoother but requires strict anhydrous conditions.
-
Color Change: The solution typically turns bright yellow/orange, indicating Ylide formation.
-
-
Electrophile Addition: Immediately add Cycloheptanone (1.2 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to RT and stir for 12–16 hours .
Stage C: Work-up & Purification
-
Quench: Quench the reaction by slowly adding saturated aqueous NH4Cl .
-
Extraction: Extract the aqueous layer with Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) (3 x volumes).
-
Odor Control: The organic layer will contain released THT. Wash combined organics with 10% aqueous bleach (NaOCl) to oxidize the smelly sulfide to the odorless sulfoxide/sulfone before disposal.
-
-
Drying: Dry combined organics over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica Gel).
-
Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 90:10). The spiro-epoxide is typically non-polar.
-
Critical Scientific Controls (Self-Validating System)
To ensure scientific integrity and reproducibility, the following controls must be observed:
-
Solvent Polarity (MeCN): The use of Acetonitrile is critical (Ref. 1). It stabilizes the intermediate sulfonium salt and facilitates the proton transfer. Using THF or DCM in the first step often leads to poor conversion of the alcohol.
-
Base Selection for Ketones: While NaH works well for aldehydes, ketones (like cycloheptanone) are prone to enolization. If yields are low (<50%), switch to Solid KOH with 18-Crown-6 (catalytic) or KOtBu to favor nucleophilic attack of the ylide over enolization of the ketone.
-
Temperature Control: The deprotonation of the sulfonium salt is highly exothermic. Failure to cool to 0 °C can lead to decomposition of the ylide (Sommelet-Hauser rearrangement side products).
Expected Results & Data Specifications
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Yield (Isolated) | 65 – 82% (Optimized) |
| 1H NMR Diagnostic | Epoxide proton (benzylic) typically appears at δ 3.5–4.0 ppm (singlet). |
| 13C NMR Diagnostic | Quaternary spiro-carbon (C1) at ~65–70 ppm ; Benzylic carbon (C2) at ~60–65 ppm . |
References
-
Aggarwal, V. K., et al. (2018).[4][5][6] "One-pot synthesis of epoxides from benzyl alcohols and aldehydes."[4][5][6][7] Beilstein Journal of Organic Chemistry, 14, 2308–2312. [Source: Beilstein J. Org.[7] Chem.]([Link])
-
Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.
-
McGarrigle, E. M., et al. (2005). "Chiral Sulfur Ylides: Structure and Reactivity." Chemical Reviews, 107(12), 5841–5883.
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. One-pot synthesis of epoxides from benzyl alcohols and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - One-pot synthesis of epoxides from benzyl alcohols and aldehydes [beilstein-journals.org]
- 7. One-pot synthesis of epoxides from benzyl alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the Epoxidation of Cycloheptanone Using Sulfur Ylides
Introduction: The Strategic Importance of Epoxides and the Power of Sulfur Ylides
In the landscape of modern drug discovery and development, the epoxide functional group represents a cornerstone of synthetic strategy. These three-membered cyclic ethers are highly valuable intermediates due to their inherent ring strain, which allows for facile ring-opening reactions with a wide array of nucleophiles, enabling the stereocontrolled introduction of complex functionalities. The cycloheptane scaffold, a seven-membered carbocycle, is also a privileged structure in medicinal chemistry, appearing in numerous natural products and therapeutic agents due to its unique conformational flexibility.[1] The synthesis of cycloheptanone oxide (1-oxaspiro[2.6]nonane) is therefore a strategically important transformation.
Among the myriad methods for epoxide synthesis, the Johnson-Corey-Chaykovsky reaction stands out for its efficiency and reliability in converting carbonyl compounds directly into their corresponding epoxides.[2][3][4] This reaction utilizes sulfur ylides as methylene-transfer reagents, offering a powerful alternative to traditional olefin epoxidation routes.[2] This guide provides an in-depth exploration of the mechanism, practical application, and field-proven protocols for the epoxidation of cycloheptanone using two principal sulfur ylides: dimethylsulfonium methylide and dimethyloxosulfonium methylide.
The Johnson-Corey-Chaykovsky Reaction: A Mechanistic Overview
The reaction proceeds through a well-established mechanism that begins with the in situ generation of the sulfur ylide.[4] This is achieved by deprotonating a sulfonium or sulfoxonium salt with a strong base.[4][5] The resulting ylide, a species with adjacent positive and negative formal charges, acts as a potent carbon nucleophile.
The core mechanism involves three key steps:
-
Nucleophilic Addition: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of cycloheptanone. This step forms a betaine intermediate, a zwitterionic species containing a negatively charged alkoxide and a positively charged sulfonium or sulfoxonium group.[2][4]
-
Intramolecular Substitution (SNi): The newly formed alkoxide oxygen then acts as an internal nucleophile, attacking the carbon atom that bears the sulfonium/sulfoxonium group.
-
Ring Closure & Expulsion: This intramolecular attack results in the formation of the three-membered epoxide ring and the expulsion of a neutral molecule of dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO) as a leaving group.[5][6]
Unlike the related Wittig reaction, which uses phosphorus ylides and results in olefination, the Johnson-Corey-Chaykovsky reaction favors epoxide formation because the sulfur-oxygen bond is significantly weaker than the phosphorus-oxygen double bond that drives the Wittig pathway.[2]
Caption: The reaction pathway for cycloheptanone epoxidation.
Choosing the Right Ylide: A Tale of Two Reagents
The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide (often called Corey's Reagent) is a critical decision dictated by the substrate and desired outcome.[2][7] Their differing stability and reactivity profiles are key considerations.
| Feature | Dimethylsulfonium Methylide ((CH₃)₂S⁺CH₂⁻) | Dimethyloxosulfonium Methylide ((CH₃)₂SO⁺CH₂⁻) |
| Precursor | Trimethylsulfonium iodide/halide | Trimethyloxosulfonium iodide/halide |
| Stability | Less stable, highly reactive.[8] Must be prepared and used at low temperatures.[8] | More stable, less reactive.[2][8] Can be prepared at room temperature. |
| Reactivity | Reacts rapidly with a wide range of ketones and aldehydes. | Slower reaction, may require gentle heating.[2] |
| Chemoselectivity | With α,β-unsaturated ketones, it preferentially attacks the carbonyl carbon (1,2-addition) to form epoxides.[5][8][9] | With α,β-unsaturated ketones, it favors conjugate addition (1,4-addition) to form cyclopropanes.[4][9] |
| Byproduct | Dimethyl sulfide (DMS) - volatile, strong odor. | Dimethyl sulfoxide (DMSO) - high-boiling, less odorous.[2] |
For the epoxidation of a simple, saturated ketone like cycloheptanone, both ylides are effective. However, the higher reactivity of dimethylsulfonium methylide often leads to faster reaction times at lower temperatures. The choice may ultimately depend on laboratory preference regarding the handling of the DMS byproduct versus the higher reaction temperatures potentially needed for the sulfoxonium ylide.
Detailed Experimental Protocols
Safety First: These procedures involve strong bases (NaH), flammable solvents (THF, ether), and potentially pyrophoric reagents. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Preparation of Dimethylsulfonium Methylide and Epoxidation of Cycloheptanone
This protocol details the generation of the less stable, more reactive ylide for rapid epoxidation at low temperatures.
Materials:
-
Trimethylsulfonium iodide (Me₃SI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Cycloheptanone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.2 equiv., e.g., 0.53 g, 13.2 mmol for a 11 mmol scale). b. Wash the NaH three times with dry petroleum ether or hexane to remove the mineral oil, decanting the solvent carefully each time under a stream of nitrogen. c. Add anhydrous DMSO (e.g., 25 mL) to the washed NaH. d. In a separate flask, dissolve trimethylsulfonium iodide (1.2 equiv., e.g., 2.70 g, 13.2 mmol) in anhydrous DMSO (e.g., 25 mL). e. Add the trimethylsulfonium iodide solution dropwise to the NaH suspension over 15 minutes. The reaction is exothermic and hydrogen gas will evolve. Maintain the temperature below 25°C. f. Stir the resulting milky-white suspension for an additional 20 minutes at room temperature until gas evolution ceases. The ylide has now been formed in situ.
-
Epoxidation Reaction: a. Cool the ylide solution to 0°C in an ice bath. b. Dissolve cycloheptanone (1.0 equiv., e.g., 1.23 g, 11 mmol) in anhydrous THF (e.g., 10 mL). c. Add the cycloheptanone solution dropwise to the cold ylide suspension over 10 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup and Purification: a. Cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of cold water (e.g., 50 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure 1-oxaspiro[2.6]nonane.
Protocol 2: Preparation of Dimethyloxosulfonium Methylide (Corey's Reagent) and Epoxidation
This protocol uses the more stable sulfoxonium ylide, which can be advantageous for scalability and safety.[10]
Materials:
-
Trimethyloxosulfonium iodide (Me₃SOI)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Cycloheptanone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: a. Prepare a flame-dried, three-necked flask with NaH (1.2 equiv) washed free of mineral oil as described in Protocol 1.[10] b. Add anhydrous THF (e.g., 50 mL) to the washed NaH. c. Add trimethyloxosulfonium iodide (1.2 equiv., e.g., 2.91 g, 13.2 mmol) to the suspension in one portion. d. Heat the mixture to a gentle reflux and stir for 1-2 hours. Hydrogen evolution should be observed. The formation of a thick, white precipitate of the ylide is characteristic. e. Cool the suspension to room temperature.
-
Epoxidation Reaction: a. Dissolve cycloheptanone (1.0 equiv., e.g., 1.23 g, 11 mmol) in anhydrous THF (e.g., 10 mL). b. Add the cycloheptanone solution dropwise to the ylide suspension. c. Stir the reaction at room temperature for 2-4 hours, or gently heat to 40-50°C if the reaction is sluggish. Monitor progress by TLC.
-
Workup and Purification: a. Cool the reaction mixture to 0°C. b. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. e. Filter, concentrate under reduced pressure, and purify the resulting oil by distillation or chromatography.
Caption: A generalized workflow for cycloheptanone epoxidation.
Data Analysis and Product Characterization
The successful conversion of cycloheptanone to 1-oxaspiro[2.6]nonane can be confirmed using standard spectroscopic techniques.
| Analytical Data | Cycloheptanone (Starting Material) | 1-Oxaspiro[2.6]nonane (Product) |
| Formula | C₇H₁₂O[11][12] | C₈H₁₄O |
| Molecular Weight | 112.17 g/mol [11][12] | 126.20 g/mol |
| IR Spectroscopy (cm⁻¹) | Strong C=O stretch at ~1705 cm⁻¹.[12][13] | Absence of C=O stretch. Appearance of C-O (epoxide) stretches at ~1250 and ~850 cm⁻¹. |
| ¹H NMR (CDCl₃, δ ppm) | Multiplets at ~2.5 (4H, α-protons) and ~1.5-1.9 (8H, other ring protons). | Singlet for the new CH₂ group at ~2.6 ppm. Complex multiplets for the seven-membered ring protons. |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon at ~215 ppm. Other carbons between ~25-45 ppm. | New quaternary carbon at ~60 ppm and a methylene carbon at ~52 ppm. |
| Mass Spec (EI, m/z) | Molecular ion (M⁺) at 112.[11] Key fragments at 84, 68, 55.[13] | Molecular ion (M⁺) at 126. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base (NaH exposed to air/moisture).2. Wet solvents or reagents quenching the ylide.3. Insufficient reaction time/temperature. | 1. Use fresh, high-quality NaH and ensure proper washing to remove passivating oil.2. Use freshly distilled, anhydrous solvents. Ensure all glassware is rigorously dried.3. Monitor reaction by TLC to confirm completion. For sulfoxonium ylide, gentle heating may be necessary. |
| Formation of Allylic Alcohol | With some substrates, sulfur ylides can act as a base, causing enolization followed by rearrangement instead of epoxidation. This is more common with dimethylsulfonium methylide. | This is less of an issue with unhindered cyclic ketones like cycloheptanone but can occur. Using the less basic dimethyloxosulfonium methylide can mitigate this side reaction. |
| Reaction Stalls | 1. Ylide decomposition (especially dimethylsulfonium methylide at elevated temperatures).2. Poor solubility of reagents. | 1. Maintain strict temperature control, especially during ylide generation and reaction.2. Ensure adequate solvent volume. For sulfoxonium ylides, which can form a thick slurry, vigorous stirring is essential. |
| Difficult Purification | Contamination with residual DMSO or mineral oil. | 1. Thoroughly wash the crude product during workup to remove water-soluble DMSO.2. Ensure complete removal of mineral oil from NaH before starting the reaction. |
Conclusion and Broader Applications
The Johnson-Corey-Chaykovsky reaction is a robust and highly effective method for the synthesis of 1-oxaspiro[2.6]nonane from cycloheptanone. The choice between dimethylsulfonium methylide and dimethyloxosulfonium methylide allows chemists to tailor the reaction conditions based on desired reactivity, safety considerations, and scalability. The resulting epoxide is a versatile building block, primed for further elaboration into more complex molecules. Given the prevalence of seven-membered rings in bioactive natural products and pharmaceuticals, mastering this transformation provides researchers in drug development with a critical tool for analog synthesis and the construction of novel chemical entities.[1][14]
References
-
Johnson–Corey–Chaykovsky reaction - Wikipedia. Available from: [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available from: [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing. Royal Society of Chemistry. Available from: [Link]
-
Corey-Chaykovsky Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Aggarwal, V. K., & Richardson, J. (2003). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 103(8), 2919-2938. Available from: [Link]
-
Dimethylsulfonium Methylide - ResearchGate. ResearchGate. Available from: [Link]
-
Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones - MDPI. MDPI. Available from: [Link]
-
Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement | Chemical Reviews - ACS Publications. American Chemical Society. Available from: [Link]
-
New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction - DORAS | DCU Research Repository. Dublin City University. Available from: [Link]
-
Recent Developments in Stereoselective Reactions of Sulfoxonium Ylides - MDPI. MDPI. Available from: [Link]
-
Corey-Chaykovsky Epoxidation - Organic Chemistry Tutor. Organic Chemistry Tutor. Available from: [Link]
-
A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxidation of Ketones - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Reaction of dimethyloxosulfonium methylide with epoxides. Preparation of oxetanes | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available from: [Link]
-
Johnson-Corey-Chaykovsky reaction - chemeurope.com. chemeurope.com. Available from: [Link]
-
Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes | Journal of the American Chemical Society. American Chemical Society. Available from: [Link]
-
Reactions of Ylides - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]
-
Product Class 1: Sulfur Ylides. Science of Synthesis. Available from: [Link]
-
Ce(IV) Oxidation of Cyclopentanone, Cyclohexanone, Cycloheptanone, Cyc1ooctanone, Acetone, Butanone, Acetoacetic Ester & Ben. Indian Journal of Chemistry. Available from: [Link]
-
Cycloheptanone - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Cycloheptanone - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]
-
Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone - MDPI. MDPI. Available from: [Link]
-
Cyclodextrin-Catalyzed Organic Synthesis: Reactions, Mechanisms, and Applications. Molecules. Available from: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. MDPI. Available from: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery. Available from: [Link]
-
Phenol - Wikipedia. Available from: [Link]
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- 13. Cycloheptanone(502-42-1) IR Spectrum [chemicalbook.com]
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Troubleshooting & Optimization
Troubleshooting low diastereoselectivity in spiro-epoxide formation
Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Diastereoselectivity (dr) in Spiro-Epoxide Formation Target Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Stereocontrol Paradox
Welcome to the support hub. You are likely here because your spiro-epoxide formation—a critical step in accessing complex scaffolds like azaspirocycles or natural product cores—is yielding a stubborn 1:1 mixture or the wrong diastereomer.
Spiro-epoxides are uniquely challenging because they sit at the intersection of ring strain and facial bias . Unlike simple alkene epoxidations, spiro-cyclization on a ring system (typically a ketone or exocyclic alkene) requires navigating 1,2-diaxial interactions and torsional strain.
This guide breaks down the two primary methodologies: Nucleophilic Epoxidation (Corey-Chaykovsky) and Electrophilic Epoxidation (mCPBA/DMDO) , providing the mechanistic levers you need to fix your diastereomeric ratio (dr).
Module 1: Nucleophilic Epoxidation (Corey-Chaykovsky)[1][2]
The Scenario: You are reacting a cyclic ketone with a sulfur ylide to form a spiro-epoxide. The Problem: Poor selectivity or formation of the "kinetic" isomer when you need the "thermodynamic" one.
Technical Deep Dive: The Ylide Switch
The most common error is treating all sulfur ylides as identical methylene transfer agents. They are not. The diastereoselectivity is dictated by the reversibility of the betaine intermediate .
-
Sulfonium Ylides (Dimethylsulfonium methylide): Generated from trimethylsulfonium iodide (
).-
Mechanism: Irreversible nucleophilic attack.
-
Outcome: Kinetic Control . The ylide attacks from the less sterically hindered face (usually axial attack on cyclohexanones).
-
-
Sulfoxonium Ylides (Dimethyloxosulfonium methylide): Generated from trimethylsulfoxonium iodide (TMSOI).[1]
-
Mechanism: Reversible betaine formation.
-
Outcome: Thermodynamic Control . The initial addition is reversible, allowing the system to equilibrate to the more stable betaine conformer before ring closure.
-
Visualizing the Pathway
The following diagram illustrates how switching the reagent changes the energy landscape.
Figure 1: Bifurcation of reaction pathways based on ylide stability. Sulfoxonium ylides allow equilibration (yellow path), while sulfonium ylides lock in the kinetic product (red path).
Troubleshooting Q&A: Corey-Chaykovsky
Q: I am using TMSOI/NaH/DMSO and getting a 50:50 mixture. How do I improve dr? A: You are operating under thermodynamic conditions, but the energy difference between the two transition states is likely too small.
-
Fix 1 (Switch Mechanism): Switch to Trimethylsulfonium Iodide (
) with NaH in THF. This moves you to kinetic control, forcing attack from the open face. -
Fix 2 (Lower Temp): If using sulfonium ylides, drop the temperature to -78°C (using
-BuLi/THF) to maximize the kinetic bias.
Q: My reaction stalls with TMSOI. A: Sulfoxonium ylides are less nucleophilic.
-
Fix: Ensure you are using DMSO as the solvent. The ylide is generated much more efficiently in DMSO than THF. If the substrate is valuable, use the Corey-Chaykovsky-Green modification: use solid KOH in DMSO/t-BuOH, which can be gentler and sometimes alters the H-bonding environment, slightly affecting dr.
Module 2: Electrophilic Epoxidation (mCPBA)
The Scenario: You have an exocyclic alkene (e.g., methylene cyclohexane) and are using a peracid to install the oxygen. The Problem: The oxygen is adding to the "wrong" face (usually the same face as a nearby substituent).
Technical Deep Dive: Sterics vs. Directing Groups
Electrophilic epoxidation is governed by the "Butterfly Mechanism" (concerted transition state).
-
Steric Control: In the absence of polar groups, mCPBA attacks from the convex face (the less hindered side).
-
H-Bond Directing: If a hydroxyl group is present nearby (allylic or homoallylic), it can H-bond with the peracid, directing the oxygen to the syn face, overriding steric preference.
Data Summary: Reagent Comparison
| Reagent | Mechanism | Primary Selectivity Driver | Best For... |
| mCPBA | Electrophilic | Sterics (Convex Face) or H-Bonding (Syn) | General exocyclic alkenes. |
| DMDO | Electrophilic | Pure Sterics (Convex Face) | Substrates where H-bonding is undesirable or acid-sensitive. |
| Nucleophilic | Kinetic (Axial Attack) | Ketones; Accessing the "Kinetic" spiro-epoxide. | |
| TMSOI | Nucleophilic | Thermodynamic (Reversible) | Ketones; Accessing the "Stable" spiro-epoxide. |
Troubleshooting Q&A: mCPBA
Q: My spiro-epoxide decomposes on silica gel. A: Spiro-epoxides are notoriously acid-sensitive. They easily undergo rearrangement to aldehydes/ketones (Meinwald rearrangement) due to ring strain.
-
Fix: Pre-treat your silica gel with 1%
or use basic alumina. During the reaction, buffer the mCPBA with solid or .[2]
Q: I need the "Anti" epoxide, but I have a hydroxyl group directing "Syn". A: You need to break the H-bond.
-
Fix: Protect the alcohol as an acetate or TBS ether before epoxidation. This removes the directing effect and reverts the selectivity to steric control (usually anti).
Module 3: Standardized Protocols
These protocols are designed to be robust starting points.
Protocol A: Kinetic Spiro-Epoxidation (Sulfonium Ylide)
Use this for axial attack on cyclohexanones.
-
Reagent Prep: Flame-dry a flask under Argon. Add Trimethylsulfonium Iodide (1.2 equiv) and dry THF (0.5 M).
-
Ylide Generation: Cool to -10°C. Add
-BuLi (1.1 equiv) dropwise. Stir for 30 min. The solution should turn milky/pale yellow. -
Substrate Addition: Cool to -78°C. Add your ketone (1.0 equiv) in minimal THF dropwise.
-
Reaction: Stir at -78°C for 2h, then slowly warm to RT over 4h.
-
Quench: Quench with saturated
.
Protocol B: Thermodynamic Spiro-Epoxidation (Sulfoxonium Ylide)
Use this for equatorial attack or equilibration.
-
Reagent Prep: Flame-dry a flask under Argon. Add Trimethylsulfoxonium Iodide (TMSOI) (1.5 equiv) and dry DMSO (0.5 M). Note: DMSO is critical for solubility.
-
Ylide Generation: Add NaH (60% dispersion, 1.5 equiv) in portions at RT. Stir until gas evolution ceases (approx. 1h). The solution will be clear/light yellow.
-
Substrate Addition: Add the ketone (1.0 equiv) in DMSO or THF (1:1 mix allowed).
-
Reaction: Heat to 50°C for 3-12h. (Heat promotes the reversibility required for thermodynamic control).
-
Workup: Dilute with water, extract with
(DMSO is hard to remove; extensive water washes required).
Troubleshooting Logic Tree
Use this flow to diagnose your next experiment.
Figure 2: Decision matrix for optimizing diastereoselectivity based on substrate type and current reaction conditions.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[3]
-
Johnson, C. R. (1973). Sulfur Ylides. Accounts of Chemical Research.
-
Aggarwal, V. K., et al. (2003).[4][5] Catalytic Asymmetric Epoxidation of Aldehydes. Chemical Reviews.
-
Hoveyda, A. H., et al. (1993). Substrate-directable chemical reactions.[6] Chemical Reviews.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).[7]
Sources
Technical Support Center: Moisture Management in 2-Phenyl-1-oxaspiro[2.6]nonane Synthesis
Ticket ID: #SP-OX-2026-001 Topic: Moisture Sensitivity & Protocol Optimization Applicable Route: Corey-Chaykovsky Epoxidation (Benzyl Sulfonium Ylide + Cycloheptanone) Status: Active Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
User Query: "My yields for 2-phenyl-1-oxaspiro[2.6]nonane are inconsistent (15-60%), and I often observe starting material recovery or hydrolysis byproducts. How do I control moisture sensitivity?"
Technical Analysis: The synthesis of This compound typically involves the Corey-Chaykovsky reaction , reacting cycloheptanone with a benzyl sulfonium ylide (generated in situ).
The inconsistency stems from the amphiphilic failure modes of water in this system:
-
Upstream Failure: Water quenches the strong base (NaH or KOtBu) and protonates the ylide, preventing the initial nucleophilic attack.
-
Downstream Failure: In the presence of trace acid/water, the strained spiro-epoxide is prone to hydrolytic ring-opening, forming the trans-diol or rearranging to the aldehyde (Meinwald rearrangement).
This guide provides a self-validating "Dry-Chain" protocol to eliminate these variables.
The "Dry-Chain" Protocol (SOP)
Phase A: Reagent Integrity (The First Line of Defense)
Water content >50 ppm in solvents is the primary cause of ylide quenching.
| Reagent | Critical Moisture Threshold | Pre-Treatment Protocol |
| DMSO (Solvent) | < 30 ppm | Distill over CaH₂ at reduced pressure. Store over activated 4Å molecular sieves under Ar. |
| THF (Alt. Solvent) | < 20 ppm | Distill from Na/Benzophenone ketyl radical (blue/purple endpoint required). |
| NaH (Base) | N/A (Surface moisture) | Wash 60% dispersion with dry pentane (3x) under Ar flow to remove mineral oil immediately before use. |
| Benzyl Sulfonium Salt | Hygroscopic | Dry in a vacuum desiccator (P₂O₅) for 12h prior to weighing. |
| Cycloheptanone | < 100 ppm | Distill and store over 4Å sieves. Wet ketone acts as a proton source. |
Phase B: Reaction Workflow & Checkpoints
Reaction: Cycloheptanone + Benzyl(dimethyl)sulfonium tetrafluoroborate + NaH
-
System Inertization:
-
Flame-dry a 2-neck round-bottom flask (RBF) under vacuum.
-
Backfill with Argon (repeat 3x). Do not use Nitrogen if using Lithium bases (Li forms nitrides), though Argon is preferred for NaH/DMSO as well due to density.
-
-
Ylide Generation (The "Yellow" Checkpoint):
-
Add NaH (1.2 equiv) to dry DMSO. Stir at 60°C for 45 mins until evolution of H₂ ceases (formation of dimsyl anion).
-
Checkpoint: Solution should be clear/grey. Cloudiness suggests incomplete reaction or wet DMSO.
-
Cool to 0°C. Add Benzyl(dimethyl)sulfonium salt (1.1 equiv) dropwise in DMSO.
-
Visual Validation: The solution typically turns a characteristic bright yellow/orange (indicating active benzyl ylide). If it remains colorless, the ylide has quenched.
-
-
Substrate Addition:
-
Add Cycloheptanone (1.0 equiv) slowly.
-
Thermodynamics: The reaction is exothermic. Maintain <5°C to prevent ylide decomposition.
-
-
Quench (The Danger Zone):
-
Do not quench with acid. Use saturated aqueous NH₄Cl, but pour the reaction mixture into the quench, not vice-versa, to dissipate heat.
-
Mechanism & Failure Analysis (Visualized)
The following diagram illustrates the competitive pathways introduced by moisture.
Figure 1: Mechanistic flow showing critical moisture interference points (dashed red lines). Water acts as a triple-threat: quenching the base, protonating the ylide, and hydrolyzing the final epoxide.
Troubleshooting Guide (FAQ Matrix)
Ticket #402: "I see a precipitate immediately after adding the sulfonium salt."
-
Diagnosis: This is likely the solubility limit of the salt or rapid formation of NaX salts, but if the solution is white/cloudy rather than yellow, your base was consumed by moisture before the salt was added.
-
Fix: Test your DMSO. Add a small crystal of iodine to a sample; if it decolorizes instantly, the solvent is wet. Re-distill DMSO over CaH₂.
Ticket #405: "Yield is low, and I isolated a diol."
-
Diagnosis: Post-reaction hydrolysis. The spiro-linkage creates steric strain, making the epoxide more susceptible to acid-catalyzed opening during workup.
-
Fix:
-
Ensure the quench is pH neutral/basic. Use sat. NaHCO₃ instead of NH₄Cl if the product is highly sensitive.
-
Perform extraction rapidly with Et₂O (less water-miscible than EtOAc).
-
Add 1% Triethylamine to your chromatography solvent to neutralize silica acidity.
-
Ticket #409: "Can I use Potassium tert-butoxide (KOtBu) in THF instead of NaH/DMSO?"
-
Answer: Yes, and it is often cleaner.
-
Protocol Adjustment:
-
Use Solid KOtBu . Do not use the solution in THF (shelf life is poor).
-
Sublime KOtBu before use if the bottle has been open >1 month.
-
Reaction typically runs at 0°C
RT. -
Note: The "Yellow Color" checkpoint is less intense in THF than DMSO but still observable.
-
Diagnostic Workflow: The "No-Reaction" Tree
Use this logic flow if you recover >80% Starting Material (Cycloheptanone).
Figure 2: Decision tree for diagnosing "No Reaction" outcomes. The visual color change of the ylide is the critical bifurcation point.
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link
-
Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides and Aziridines.[1][2] Chemical Reviews. Link
-
Gololobov, Y. G., et al. (1987). Sixty years of the Staudinger reaction (Discusses related ylide moisture sensitivity). Tetrahedron. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Standard text for mechanism of spiro-epoxide hydrolysis and strain). Link
Sources
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Signatures of 2-Phenyl-1-oxaspiro[2.6]nonane: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the characteristic 1H NMR spectral features of 2-Phenyl-1-oxaspiro[2.6]nonane. By examining its constituent structural motifs—a spiro-fused cycloheptane, a phenyl-substituted oxirane—and drawing comparisons with analogous compounds, we can predict and interpret its complex proton NMR spectrum. This understanding is crucial for the unambiguous structural elucidation and purity assessment of this and related molecular scaffolds of interest in medicinal chemistry.
The Unique Structural Landscape of this compound
The 1H NMR spectrum of this compound is dictated by a confluence of electronic and spatial effects stemming from its three-dimensional architecture. The spirocyclic nature of the molecule, where the oxirane and cycloheptane rings share a single quaternary carbon, introduces significant conformational rigidity. This rigidity, coupled with the presence of a chiral center at the phenyl-bearing carbon of the oxirane, renders many of the cycloheptane's methylene protons diastereotopic, leading to complex splitting patterns. Furthermore, the aromatic phenyl group exerts a powerful magnetic anisotropy effect, which will significantly influence the chemical shifts of nearby protons.
Predicted 1H NMR Spectral Characteristics
A detailed examination of the structure allows for the prediction of distinct regions in the 1H NMR spectrum corresponding to the phenyl, oxirane, and cycloheptane protons.
The Aromatic Region: Phenyl Protons
The five protons of the monosubstituted phenyl ring are expected to resonate in the typical aromatic region of the spectrum, approximately between δ 7.2 and 7.4 ppm . Due to the free rotation around the carbon-carbon single bond connecting the phenyl group to the oxirane, the electronic environments of the ortho, meta, and para protons will be similar, likely resulting in a complex, overlapping multiplet that may appear as a single, broadish peak.
The Oxirane Ring: A Tale of Two Protons
The three-membered epoxide ring contains two protons with distinct chemical environments:
-
The Benzylic Methine Proton (H_a): This proton is directly attached to the carbon bearing the phenyl group. Its position is influenced by both the electronegativity of the adjacent oxygen atom and the deshielding effect of the phenyl ring. By analogy with styrene oxide, this proton is predicted to appear as a doublet around δ 3.8-4.0 ppm [1][2]. The coupling will be with the other oxirane proton.
-
The Methylene Protons of the Oxirane (part of the spiro center): In this compound, the other two positions on the oxirane are substituted by the spiro-carbon. The proton attached to the carbon that is also part of the cycloheptane ring will have a chemical shift influenced by the ring strain and the oxygen atom. Based on data for styrene oxide, where the non-benzylic oxirane protons appear between δ 2.8 and 3.2 ppm, we can predict a similar range for the corresponding proton in our target molecule[1][2]. However, due to the spiro-fusion, this will be a singlet as there are no adjacent protons to couple with.
The Cycloheptane Ring: A Region of Complexity
The twelve protons on the seven-membered cycloheptane ring will present the most complex set of signals, likely appearing as a series of overlapping multiplets in the upfield region of the spectrum, broadly between δ 1.0 and 2.5 ppm . The complexity arises from several factors:
-
Diastereotopicity: The methylene protons on the carbons adjacent to the spiro center (C2 and C7 of the cycloheptane ring) are diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts, and they will couple to each other, creating geminal coupling.
-
Conformational Rigidity: The spiro-fusion restricts the conformational flexibility of the cycloheptane ring, leading to a wider range of chemical shifts for the ring protons compared to a simple cycloheptane.
-
The Anisotropic Effect of the Phenyl Group: The circulating π-electrons of the phenyl ring generate a local magnetic field. Protons situated in the "shielding cone" (above and below the plane of the ring) will experience a weaker effective magnetic field and will be shifted upfield (to lower ppm values). Conversely, protons in the "deshielding plane" (in the plane of the ring) will be shifted downfield. In this compound, some of the cycloheptane protons will undoubtedly lie within this shielding cone, causing their signals to appear at an unusually high field, potentially below δ 1.0 ppm.
Comparative Analysis with Model Compounds
To ground our predictions in experimental data, we can compare the expected spectrum of this compound with the known spectra of styrene oxide and cyclooctene oxide.
| Proton Type | This compound (Predicted) | Styrene Oxide (Experimental) [1][2] | Cyclooctene Oxide (Experimental) |
| Phenyl | ~ 7.2-7.4 ppm (m) | ~ 7.3 ppm (m, 5H) | N/A |
| Oxirane CH (benzylic) | ~ 3.8-4.0 ppm (d) | ~ 3.87 ppm (t, 1H) | ~ 2.9 ppm (m, 2H) |
| Oxirane CH2 | N/A | ~ 3.16 ppm (q, 1H), ~ 2.81 ppm (q, 1H) | N/A |
| Cycloalkane CH2 | ~ 1.0-2.5 ppm (series of multiplets) | N/A | ~ 1.2-2.2 ppm (m, 12H) |
This comparison highlights that the chemical shifts for the phenyl and benzylic oxirane protons in our target molecule can be confidently predicted based on styrene oxide. The data for cyclooctene oxide provides a reasonable, albeit slightly different ring size, baseline for the cycloalkane protons, with the understanding that the phenyl group's anisotropic effect will likely spread the observed signals for this compound over a wider range.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-resolution 1H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.
-
Visualizing the Structure and Key NMR Effects
Figure 1: Structure of this compound with key proton groups highlighted.
Figure 2: Magnetic anisotropy effect of the phenyl group.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
